N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” is a synthetic organic compound that features a pyrrolidinone ring, a pyridine ring, and a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrolidinone ring: This could be achieved through a cyclization reaction involving an amine and a carboxylic acid derivative.
Attachment of the pyridine ring: This might involve a nucleophilic substitution reaction where the pyridine ring is introduced.
Formation of the pyrazole ring: This could be synthesized via a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final assembly: The final step would involve coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol or an amine.
Scientific Research Applications
“N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of “N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” would depend on its specific biological target. Potential mechanisms might include:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering gene expression: Affecting the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolidinone, pyridine, or pyrazole derivatives. Examples could be:
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide analogs: Compounds with slight modifications to the structure.
Other pyrrolidinone derivatives: Compounds with different substituents on the pyrrolidinone ring.
Other pyridine derivatives: Compounds with different substituents on the pyridine ring.
Other pyrazole derivatives: Compounds with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of “this compound” might lie in its specific combination of functional groups and rings, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c21-14(11-19-7-2-5-18-19)17-10-12-4-6-16-13(9-12)20-8-1-3-15(20)22/h2,4-7,9H,1,3,8,10-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPMKDXYYZXLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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